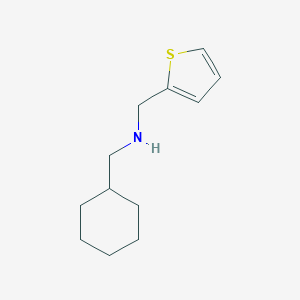
1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine, also known as CTM, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. CTM is a derivative of methamphetamine, a central nervous system stimulant that is commonly abused as a recreational drug. However, CTM is not intended for human consumption and is strictly used for research purposes.
Mechanism of Action
1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine works by binding to and inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which results in a stimulant effect. 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine also acts as a monoamine oxidase inhibitor, which further increases the levels of these neurotransmitters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine are similar to those of methamphetamine. 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine increases heart rate, blood pressure, and body temperature. It also causes increased alertness, euphoria, and a sense of well-being. Prolonged use of 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine can lead to addiction, tolerance, and withdrawal symptoms.
Advantages and Limitations for Lab Experiments
One advantage of using 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine in lab experiments is that it is a more stable and less reactive compound than methamphetamine. This makes it easier to handle and store. However, one limitation is that the effects of 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine on the brain may not be exactly the same as those of methamphetamine. Therefore, researchers must be cautious when interpreting the results of studies using 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine.
Future Directions
There are many potential future directions for the use of 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine in scientific research. One area of interest is the development of treatments for methamphetamine addiction. By studying the effects of 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine on the brain, researchers can identify potential targets for drug development. Another area of interest is the study of the long-term effects of methamphetamine on the brain. 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine can be used to model the effects of methamphetamine on the brain over a longer period of time. Additionally, 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine can be used to study the effects of methamphetamine on specific brain regions and circuits. This can help researchers develop more targeted treatments for methamphetamine addiction.
Synthesis Methods
The synthesis of 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine involves a multi-step process that requires the use of various chemicals and equipment. The first step involves the synthesis of 2-thiophenemethylamine, which is then reacted with cyclohexylcarbonyl chloride to produce 1-cyclohexyl-N-(thiophen-2-ylmethyl)amine. This compound is then reduced using sodium borohydride to produce 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine. The purity of 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine can be improved through recrystallization using a solvent such as ethanol.
Scientific Research Applications
1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine has been used in various scientific research studies, particularly in the field of neuroscience. One of the primary uses of 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine is to study the effects of methamphetamine on the brain. 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine is a structural analog of methamphetamine, which means that it has a similar chemical structure but with slight modifications. By studying the effects of 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine on the brain, researchers can gain a better understanding of how methamphetamine affects the brain and how to develop treatments for methamphetamine addiction.
properties
Product Name |
1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine |
|---|---|
Molecular Formula |
C12H19NS |
Molecular Weight |
209.35 g/mol |
IUPAC Name |
1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine |
InChI |
InChI=1S/C12H19NS/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12/h4,7-8,11,13H,1-3,5-6,9-10H2 |
InChI Key |
NYWWRNVNRNTESF-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CNCC2=CC=CS2 |
Canonical SMILES |
C1CCC(CC1)CNCC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(1-isoquinolinyl)vinyl]-N,N-dimethylaniline](/img/structure/B271548.png)
![2,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B271549.png)

![9-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B271555.png)

![2-[(Dimethylamino)methylene]-N1,N1,N3,N3-tetramethyl-1,3-propanediaminium](/img/structure/B271564.png)

![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B271573.png)
![N-(3-methoxypropyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271574.png)
![[2-(4-chlorophenyl)ethyl]{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B271577.png)


![5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol](/img/structure/B271584.png)
![2-[(3-{[4-(Methylthio)benzyl]amino}propyl)amino]ethanol](/img/structure/B271585.png)